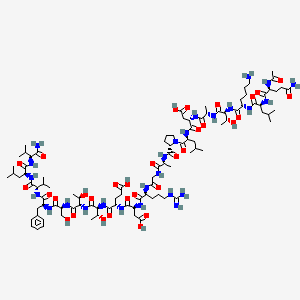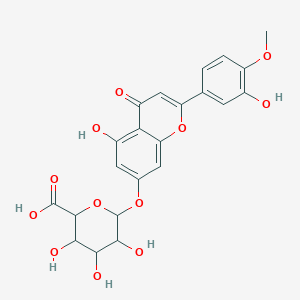
DiosMetin 7-O-beta-D-Glucuronide
Overview
Description
DiosMetin 7-O-β-D-Glucuronide is a phytochemical reference substance . It is an antioxidant constituent found in the fruits of Luffa cylindrical . The empirical formula is C22H20O12 and it has a molecular weight of 476.39 .
Molecular Structure Analysis
DiosMetin 7-O-β-D-Glucuronide has a molecular formula of C22H20O12 . Its average mass is 476.387 Da and its monoisotopic mass is 476.095490 Da .Physical And Chemical Properties Analysis
DiosMetin 7-O-β-D-Glucuronide is a solid substance . It has a molecular formula of C22H20O12 and a molecular weight of 476.39 .Scientific Research Applications
Metabolism and Pharmacokinetics
Diosmetin 7-O-beta-D-Glucuronide is a significant metabolite of Diosmin, a flavonoid used in treating chronic venous insufficiency and related conditions. The metabolism of Diosmin involves its rapid hydrolysis to Diosmetin, which then metabolizes into conjugates like this compound. This process has been extensively studied, revealing insights into the pharmacokinetic properties of Diosmin and its metabolites (Silvestro et al., 2013), (Campanero et al., 2010).
Comparative Metabolite Profiling
Studies comparing the metabolites of Diosmin and Diosmetin in biological samples, such as urine, plasma, and feces, have identified this compound as a primary excretion product. This research enhances the understanding of their pharmacodynamics and pharmacokinetics, essential for evaluating their therapeutic potential (Chen et al., 2019).
Role in Traditional Medicine
This compound has been identified in traditional Chinese medicine formulations, like Yixin Badiranjibuya Granules. Its presence and concentration in such formulations are crucial for quality control and evaluating the medicinal properties of these traditional treatments (Yu et al., 2015).
Biological Activity and Health Benefits
Research on natural flavonoid compounds, including Diosmetin glycosides, has shown significant biological activity. For example, these compounds have demonstrated beneficial effects on biochemical profiles in diabetic rats, suggesting potential health benefits (Michael et al., 2013). Furthermore, the pharmacological properties of Diosmin, the precursor of this compound, have been explored, indicating anti-inflammatory, antioxidant, antidiabetic, and other health-related effects (Gerges et al., 2021).
Interactions with Metabolic Enzymes
Studies have also investigated how Diosmetin and its derivatives interact with various metabolic enzymes. Such research is crucial in understanding potential drug-drug interactions and the broader implications of flavonoids in pharmacotherapy (Chen et al., 2017).
Mechanism of Action
Target of Action
DiosMetin 7-O-beta-D-Glucuronide is derived from Diosmin, a flavone glycoside . Diosmin is known for its potential involvement in human wellness and plays an important role in the treatment of various ailments .
Mode of Action
Diosmin, from which it is derived, is known to exhibit multiple desirable properties including anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models . These effects suggest that this compound may interact with its targets to modulate these pathways and induce these changes.
Biochemical Pathways
Diosmin and its derivatives are part of the class of flavonoids, secondary metabolites present in a huge number in plants and vegetables . Their biosynthesis in most species takes place following the general phenylpropanoid pathway and the flavonoid biosynthetic branch . The activation/block of the pathways associated with its utilization could be potential targets of action .
Pharmacokinetics
After oral administration, Diosmin is converted to Diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . This process suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Several studies report the low water solubility and bioavailability of diosmin , which may also apply to this compound.
Result of Action
This compound has been found to induce anti-inflammatory and antioxidant responses . The maximal effect is reached at a specific concentration, corresponding to the peak plasma concentration estimated after the oral intake of Diosmin . This suggests that this compound may have similar molecular and cellular effects.
properties
IUPAC Name |
3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKMDTYMOHXUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35110-20-4 | |
| Record name | Diosmetin 7-O-beta-D-glucuronopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



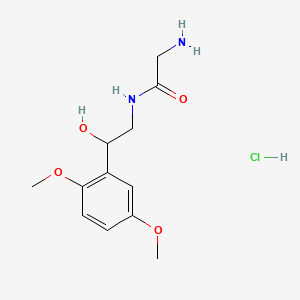

![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)
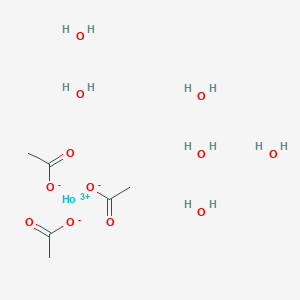
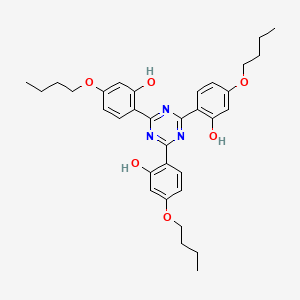
![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)

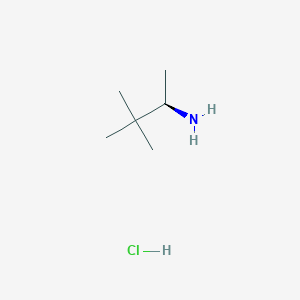
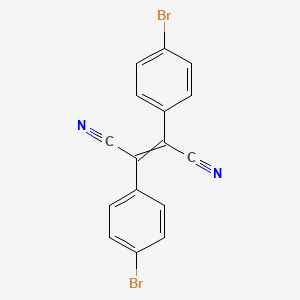
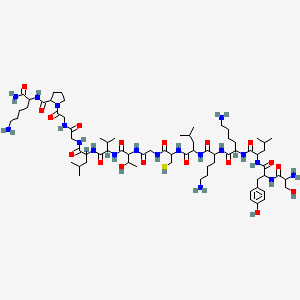
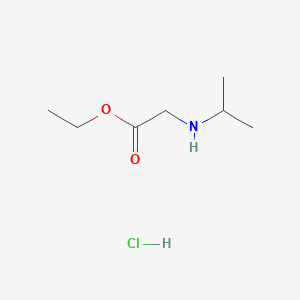
![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)

